ethyl 2-sulfanylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-mercaptopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylpentanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
Ethyl 2-sulfanylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylpentanoate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further participate in biological processes.
Comparison with Similar Compounds
Ethyl 2-sulfanylpentanoate can be compared with other similar compounds, such as:
Ethyl 2-mercaptoacetate: Similar structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-mercaptopropionate: Similar structure but with the thiol group on the third carbon.
Properties
Molecular Formula |
C7H14O2S |
---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
ethyl 2-sulfanylpentanoate |
InChI |
InChI=1S/C7H14O2S/c1-3-5-6(10)7(8)9-4-2/h6,10H,3-5H2,1-2H3 |
InChI Key |
FUTTXUAGQMGQBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.